5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride
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Overview
Description
5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride is a chemical compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a 3,5-dimethylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride typically involves the following steps:
Formation of the 3,5-Dimethylisoxazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to the Benzene Ring: The 3,5-dimethylisoxazole group is then attached to a benzene ring that is already substituted with a methyl group.
Introduction of the Sulfonyl Chloride Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The isoxazole moiety can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Coupled Products: Formed from coupling reactions involving the isoxazole moiety.
Scientific Research Applications
5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Biological Studies: Used in the study of enzyme mechanisms and protein interactions due to its reactive sulfonyl chloride group.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of sulfonamide-based drugs.
Comparison with Similar Compounds
Similar Compounds
5-(3,5-Dimethylisoxazol-4-yl)benzene-1-sulfonyl chloride: Lacks the methyl group on the benzene ring.
4-(3,5-Dimethylisoxazol-4-yl)benzene-1-sulfonyl chloride: Different position of the isoxazole moiety on the benzene ring.
3,5-Dimethylisoxazole-4-sulfonyl chloride: Lacks the benzene ring.
Uniqueness
5-(3,5-Dimethylisoxazol-4-yl)-2-methylbenzene-1-sulfonyl chloride is unique due to the presence of both the 3,5-dimethylisoxazole moiety and the sulfonyl chloride group, which confer specific reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical transformations and the development of novel compounds with potential biological activity.
Properties
IUPAC Name |
5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S/c1-7-4-5-10(6-11(7)18(13,15)16)12-8(2)14-17-9(12)3/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMARVFSWDHTTLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(ON=C2C)C)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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